molecular formula C19H19NO3S2 B2437700 4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide CAS No. 2034392-46-4

4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2437700
CAS No.: 2034392-46-4
M. Wt: 373.49
InChI Key: MVAIJYCVGHRZEP-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and are used in the synthesis of various drugs .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Several synthetic methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are commonly used .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Its derivatives are essential heterocyclic compounds with a variety of properties and applications .


Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

  • Antimicrobial Activity : A study by El-Gaby et al. (2018) focused on synthesizing a series of benzenesulfonamides, examining their antimicrobial properties in vitro. This research demonstrates the potential of such compounds, including 4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide, in developing new antimicrobial agents (El-Gaby et al., 2018).

  • Antitumor Activity : Research by Alqasoumi et al. (2009) involved the synthesis of benzenesulfonamide derivatives, including the compound , to evaluate their antitumor activity. This study implies the potential use of these compounds in cancer therapy (Alqasoumi et al., 2009).

  • Enzyme Inhibition : Yamali et al. (2018) synthesized benzenesulfonamides to study their inhibition effects on enzymes like acetylcholinesterase and carbonic anhydrase. This work suggests applications in designing inhibitors for these enzymes (Yamali et al., 2018).

  • Antidepressant Properties : The study by Orus et al. (2002) synthesized benzo[b]thiophene derivatives to investigate their potential as dual antidepressant drugs. This indicates the role of such compounds in developing new treatments for depression (Orus et al., 2002).

  • UV Protection and Antimicrobial Properties for Textiles : Mohamed et al. (2020) designed benzenesulfonamide derivatives for use as azo dyes, providing UV protection and antimicrobial properties to cotton fabrics. This suggests applications in textile industry (Mohamed et al., 2020).

  • Carbonic Anhydrase Inhibition and Anticonvulsant Action : Mishra et al. (2017) reported benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase, demonstrating effectiveness in seizure protection, indicating their potential in epilepsy treatment (Mishra et al., 2017).

Future Directions

The development of new thiophene-based compounds with improved pharmacological activity is a topic of interest for medicinal chemists . As our understanding of these compounds and their mechanisms of action improves, it’s likely that we’ll see more of them being developed and used in the future.

Properties

IUPAC Name

4-acetyl-N-[1-(1-benzothiophen-3-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-13(11-16-12-24-19-6-4-3-5-18(16)19)20-25(22,23)17-9-7-15(8-10-17)14(2)21/h3-10,12-13,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAIJYCVGHRZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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